2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one
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Overview
Description
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is an organic compound with the molecular formula C19H20O2 and a molecular weight of 280.37 g/mol. This compound features a cyclopentyl group attached to an ethanone moiety, which is further substituted with a phenoxyphenyl group. It is widely used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one typically involves the reaction of cyclopentanone with 4-phenoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-amine: A structurally similar compound with an amine group instead of an ethanone group.
4-Phenoxyphenyl derivatives: Compounds with similar phenoxyphenyl groups but different substituents on the cyclopentyl ring.
Uniqueness
2-Cyclopentyl-1-(4-phenoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-cyclopentyl-1-(4-phenoxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-19(14-15-6-4-5-7-15)16-10-12-18(13-11-16)21-17-8-2-1-3-9-17/h1-3,8-13,15H,4-7,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIMBSMASMLBEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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